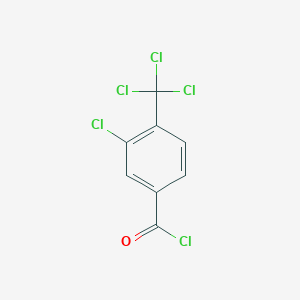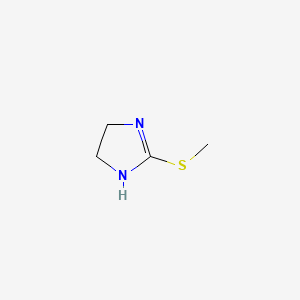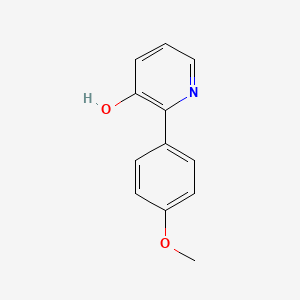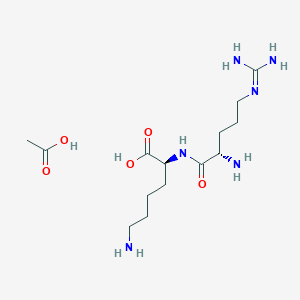
H-Arg-Lys-OH acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Arg-Lys-OH acetate (HRLA) is an acetylated amino acid derivative that has recently been gaining attention in the scientific community due to its potential applications in a variety of research fields. HRLA is a small molecule that can be synthesized in a relatively straightforward manner and has been found to possess a number of unique biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
H-Arg-Lys-OH acetate has been found to have a number of potential applications in scientific research. It has been used as a substrate for various enzymatic reactions, including protease reactions. It has also been used as a model system to study the structure and function of proteins and enzymes. In addition, it has been used to study the structure and function of cell membranes, as well as to study the effects of various drugs on cells.
Wirkmechanismus
The mechanism of action of H-Arg-Lys-OH acetate is not yet fully understood. However, it is believed that the acetate group on the molecule binds to the active site of enzymes, which then catalyzes the reaction of the substrate. The acetate group may also interact with the cell membrane, which could affect the function of the cell.
Biochemical and Physiological Effects
H-Arg-Lys-OH acetate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases, and to affect the structure and function of cell membranes. In addition, it has been found to have an effect on cell signaling, which could potentially lead to changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
H-Arg-Lys-OH acetate has a number of advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate. It is also relatively stable, which makes it suitable for use in a variety of experiments. However, it is important to note that H-Arg-Lys-OH acetate is not suitable for use in all experiments, as it may not be suitable for use in certain conditions or with certain substrates.
Zukünftige Richtungen
H-Arg-Lys-OH acetate has a number of potential future applications in scientific research. For example, it could be used to study the structure and function of proteins and enzymes, as well as to study the effects of various drugs on cells. It could also be used to study the effects of various environmental conditions on cells, such as temperature, pH, and light. Additionally, it could be used to study the effects of various drugs on the immune system and to study the effects of various drugs on gene expression. Finally, it could be used to study the effects of various drugs on the development and function of organs and tissues.
Synthesemethoden
H-Arg-Lys-OH acetate is synthesized through a condensation reaction between the amino acid lysine and the amino acid arginine. The reaction is catalyzed by a reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a basic environment at a temperature of approximately 25°C. The product of the reaction is an acetylated lysine-arginine dipeptide. The product is then purified and the acetate group is removed to yield H-Arg-Lys-OH acetate.
Eigenschaften
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N6O3.C2H4O2/c13-6-2-1-5-9(11(20)21)18-10(19)8(14)4-3-7-17-12(15)16;1-2(3)4/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFUGWWREVOLNI-OZZZDHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg-Lys-OH Acetate salt | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




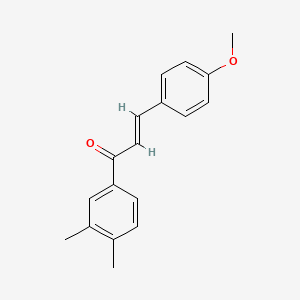


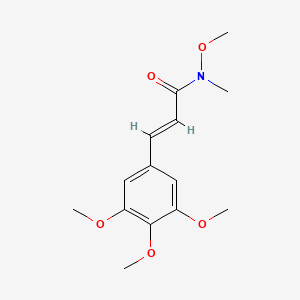
![Ethyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B6359049.png)



